molecular formula C18H19N3O2 B2743212 1-(1-Methyl-2-oxoindolin-5-yl)-3-phenethylurea CAS No. 1171460-18-6

1-(1-Methyl-2-oxoindolin-5-yl)-3-phenethylurea

Cat. No.: B2743212
CAS No.: 1171460-18-6
M. Wt: 309.369
InChI Key: AKGCTEXUBMMHIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Methyl-2-oxoindolin-5-yl)-3-phenethylurea is a synthetic organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes an indolinone core and a phenethylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-2-oxoindolin-5-yl)-3-phenethylurea typically involves the reaction of 1-methyl-2-oxoindoline-5-carboxylic acid with phenethylamine in the presence of a coupling agent such as carbodiimide. The reaction is carried out under mild conditions, often at room temperature, to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-2-oxoindolin-5-yl)-3-phenethylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the urea moiety, where nucleophiles replace the phenethyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(1-Methyl-2-oxoindolin-5-yl)-3-phenethylurea has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Methyl-2-oxoindolin-5-yl)-3-phenethylurea involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or modulate receptors, leading to altered cellular pathways. For instance, it has been shown to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function .

Comparison with Similar Compounds

  • N-(1-Methyl-2-oxoindolin-5-yl)cinnamamide
  • N-(1-Methyl-2-oxoindolin-5-yl)butane-1-sulfonamide
  • N-(1-Methyl-2-oxoindolin-5-yl)acetamide

Comparison: 1-(1-Methyl-2-oxoindolin-5-yl)-3-phenethylurea stands out due to its unique combination of the indolinone core and phenethylurea moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and specificity in its interactions with molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

1-(1-methyl-2-oxo-3H-indol-5-yl)-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-21-16-8-7-15(11-14(16)12-17(21)22)20-18(23)19-10-9-13-5-3-2-4-6-13/h2-8,11H,9-10,12H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGCTEXUBMMHIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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